molecular formula C13H20N2O2 B3346418 1-[(3,5-Dimethoxyphenyl)methyl]piperazine CAS No. 118778-74-8

1-[(3,5-Dimethoxyphenyl)methyl]piperazine

Cat. No.: B3346418
CAS No.: 118778-74-8
M. Wt: 236.31 g/mol
InChI Key: QBONNKXMYASOKV-UHFFFAOYSA-N
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Description

1-[(3,5-Dimethoxyphenyl)methyl]piperazine is an organic compound with the molecular formula C13H20N2O2 It is a derivative of piperazine, a heterocyclic amine, and features a 3,5-dimethoxyphenyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(3,5-Dimethoxyphenyl)methyl]piperazine can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethoxybenzyl chloride with piperazine in the presence of a base such as sodium carbonate or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(3,5-Dimethoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced piperazine derivatives.

    Substitution: N-alkyl or N-acyl piperazine derivatives.

Scientific Research Applications

1-[(3,5-Dimethoxyphenyl)methyl]piperazine has several scientific research applications, including:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.

    Biological Studies: The compound is used in studies investigating the structure-activity relationships of piperazine derivatives.

    Industrial Applications: It is employed in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-[(3,5-Dimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at certain receptor sites, influencing biological pathways and eliciting pharmacological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its full mechanism of action.

Comparison with Similar Compounds

    1-Benzylpiperazine: A stimulant with structural similarity to 1-[(3,5-Dimethoxyphenyl)methyl]piperazine.

    1-(3,4-Methylenedioxybenzyl)piperazine: Known for its psychoactive properties.

    1-(4-Methoxybenzyl)piperazine: Used in medicinal chemistry for its pharmacological effects.

Uniqueness: this compound is unique due to the presence of the 3,5-dimethoxyphenyl group, which imparts distinct electronic and steric properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-[(3,5-dimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-16-12-7-11(8-13(9-12)17-2)10-15-5-3-14-4-6-15/h7-9,14H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBONNKXMYASOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2CCNCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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